molecular formula C9H9Cl2NO2 B1532724 Isopropyl 2,6-dichloroisonicotinate CAS No. 99055-12-6

Isopropyl 2,6-dichloroisonicotinate

Cat. No.: B1532724
CAS No.: 99055-12-6
M. Wt: 234.08 g/mol
InChI Key: CJXYWVNGWNRZMU-UHFFFAOYSA-N
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Description

Isopropyl 2,6-dichloroisonicotinate is a chemical compound with the molecular formula C9H9Cl2NO2. It is an ester derivative of 2,6-dichloroisonicotinic acid, which is known for its applications in plant protection and as an elicitor of plant defense mechanisms . This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

Isopropyl 2,6-dichloroisonicotinate plays a significant role in biochemical reactions, particularly in the induction of plant immune responses. It interacts with various enzymes, proteins, and other biomolecules to stimulate the plant’s natural defense mechanisms. For instance, it has been shown to interact with salicylic acid pathways, enhancing the plant’s resistance to pathogens . The compound’s interaction with these biomolecules involves binding to specific receptors, leading to the activation of downstream signaling pathways that bolster the plant’s immune system.

Cellular Effects

This compound exerts notable effects on various types of cells and cellular processes. In plant cells, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to activate systemic acquired resistance (SAR) in plants, a defense mechanism that provides long-lasting protection against a broad spectrum of pathogens . This activation involves changes in gene expression that lead to the production of pathogenesis-related proteins and other defensive compounds.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It acts as an elicitor, mimicking pathogen attack and triggering the plant’s immune response. The compound binds to receptors on the plant cell surface, leading to the activation of signaling cascades that result in the expression of defense-related genes . This process includes the inhibition or activation of various enzymes, ultimately enhancing the plant’s ability to resist infections.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play crucial roles in its long-term effects on cellular function. Studies have shown that the compound remains stable for extended periods, allowing for sustained activation of plant immune responses . Over time, the compound may degrade, leading to a gradual decline in its efficacy. Long-term studies have indicated that continuous exposure to the compound can result in enhanced resistance to pathogens, even after the compound has degraded.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces plant immune responses without causing adverse effects. At higher doses, it may exhibit phytotoxicity, leading to detrimental effects on plant health . Threshold effects have been observed, where a minimum concentration is required to elicit a significant immune response. Toxic or adverse effects at high doses include chlorosis and necrosis in plants, indicating the importance of optimizing dosage for practical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways within plant cells. It interacts with enzymes and cofactors that are part of the salicylic acid pathway, leading to the production of defense-related metabolites . The compound’s involvement in these pathways results in changes in metabolic flux and metabolite levels, contributing to the overall enhancement of the plant’s immune system. Additionally, the compound may influence other secondary metabolic pathways, further bolstering the plant’s defense mechanisms.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its efficacy. The compound is transported through the plant’s vascular system, reaching various tissues where it exerts its effects . It interacts with transporters and binding proteins that facilitate its movement and localization within the plant. The compound’s distribution is essential for ensuring that it reaches target cells and tissues, enabling a comprehensive immune response.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is directed to particular compartments or organelles within the cell, where it interacts with target biomolecules . Targeting signals and post-translational modifications play a role in directing the compound to these locations, ensuring its effective participation in defense-related processes. The subcellular localization of the compound is crucial for its role as an elicitor of plant immune responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl 2,6-dichloroisonicotinate can be synthesized through esterification of 2,6-dichloroisonicotinic acid with isopropanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2,6-dichloroisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ester functional group, which imparts different chemical properties compared to its parent acid. This modification can influence its solubility, reactivity, and overall effectiveness as an elicitor .

Properties

IUPAC Name

propan-2-yl 2,6-dichloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c1-5(2)14-9(13)6-3-7(10)12-8(11)4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXYWVNGWNRZMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=NC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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